Monopotassium malate

Descripción general

Descripción

Monopotassium malate, also known as potassium hydrogen malate, is a potassium salt of malic acid. It is commonly used as an acidity regulator and buffering agent in the food industry. The compound appears as a white crystalline powder with a slightly acidic taste but no odor. It is highly soluble in water and is often used in processed foods, beverages, and various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Monopotassium malate can be synthesized by reacting malic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution at a controlled pH of around 7 to 8 and a temperature range of 50 to 70°C. The resulting solution is then filtered, dried, and purified to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by mixing malic acid with an equimolar amount of potassium ion in water. The pH of the solution is adjusted to no more than 6.8 to initiate crystallization. The mixture is then allowed to stand until it reaches liquid-solid equilibrium, and the resultant crystals are collected and dried .

Análisis De Reacciones Químicas

Enzymatic Decomposition of Malate

The malolactic enzyme catalyzes the conversion of L-malate to L-lactate and carbon dioxide. This reaction proceeds via a sequential enzymatic mechanism, where NAD acts as a cofactor. The reaction equation is:

Key findings :

-

pH dependency : Optimal activity occurs at pH 5.75, independent of malate concentration .

-

Kinetics :

-

Allosteric regulation : Mn²⁺ acts as an activator, reducing cooperativity and increasing malate binding affinity .

Table 2: Kinetic and Regulatory Parameters

| Parameter | Value/Condition |

|---|---|

| Optimal pH | 5.75 |

| Mn²⁺ effect | Converts sigmoidal kinetics to Michaelis-Menten behavior |

Crystallization and Hydration

Monopotassium malate forms a monohydrate (C₄H₅KO₅·H₂O) under specific conditions:

Conditions :

Table 3: Crystallization Parameters

| Factor | Optimal Range |

|---|---|

| pH | 5.3–6.8 |

| Temperature | Cooling to ~10°C initiates precipitation |

Inhibition of Malolactic Activity

Noncompetitive inhibitors reduce enzyme activity by binding to allosteric sites:

Table 4: Inhibitory Constants

| Inhibitor | (M) |

|---|---|

| Fructose-1,6-diphosphate | |

| Oxamic acid |

Stability and Decomposition

This compound is stable under controlled conditions but decomposes at elevated temperatures:

Table 5: Thermal Stability

| Property | Temperature Range |

|---|---|

| Water loss | 99–101°C |

| Decomposition | 183.5–185°C |

Aplicaciones Científicas De Investigación

Food Industry Applications

Monopotassium malate is primarily utilized in the food industry for its properties as an acidity regulator and buffering agent . Its ability to maintain pH levels is crucial for preserving the taste and quality of food products.

- Acidity Regulation : It helps in controlling the acidity in beverages and processed foods, enhancing flavor while preventing spoilage. The compound releases potassium ions, which are beneficial for human health, while the malate ion contributes to the overall acidity profile of products.

- Flavor Enhancement : this compound is often added to enhance the flavor profiles of various food items, making it a popular ingredient in fruit juices and soft drinks.

- Preservative Properties : It acts as a preservative by inhibiting microbial growth due to its acidic nature, thus extending the shelf life of food products.

Medical Applications

In medicine, this compound is investigated for its potential therapeutic benefits:

- Treatment of Hypokalemia : Due to its potassium content, it is being explored as a treatment option for conditions like hypokalemia (low potassium levels in the blood) which can lead to muscle weakness and cardiac issues .

- Metabolic Pathways : It plays a role in metabolic pathways, particularly in the Krebs cycle (tricarboxylic acid cycle), where it aids in energy production within cells. This makes it relevant in studies focusing on metabolic disorders .

Agricultural Applications

This compound is also gaining traction in agricultural practices:

- Fertilizer Component : It is used as a potassium source in fertilizers. Potassium is essential for plant growth and development, influencing water regulation and enzyme activation .

- Soil Amendment : The compound can help improve soil health by enhancing nutrient availability and promoting better crop yields. Its use has been linked to improved plant resilience against environmental stressors .

Scientific Research Applications

This compound serves as a reagent in various chemical reactions and analytical chemistry:

- Buffering Agent : In laboratory settings, it acts as a buffering agent to maintain pH levels during experiments.

- Reagent in Chemical Synthesis : Its role as a reagent in organic synthesis has been documented, making it valuable for researchers exploring new chemical pathways .

Table 1: Summary of Research Findings on this compound

Case Study Example

A study conducted on the effects of this compound on potato plants demonstrated that it significantly enhanced growth under low-light conditions by improving carbon fixation processes. The research indicated that malate played a crucial role as a carbon source during dark respiration phases, showcasing its importance not only as a nutrient but also as an integral part of plant metabolism .

Mecanismo De Acción

Monopotassium malate exerts its effects primarily through its role in metabolic pathways. In the tricarboxylic acid cycle, it is converted to oxaloacetate by malate dehydrogenase, a reaction that involves the transfer of a hydride ion from malate to NAD+, forming NADH. This reaction is crucial for energy production in cells .

Comparación Con Compuestos Similares

Monopotassium malate can be compared with other similar compounds such as:

Dipotassium malate: Another potassium salt of malic acid, used similarly as an acidity regulator and buffering agent.

Monopotassium phosphate: Used as a fertilizer and buffering agent, but differs in its chemical composition and specific applications.

Sodium malate: A sodium salt of malic acid, used in similar applications but with different solubility and reactivity properties.

Uniqueness: this compound is unique in its specific role in metabolic pathways and its high solubility in water, making it particularly useful in various industrial and scientific applications .

Actividad Biológica

Monopotassium malate (CHKO), a potassium salt of malic acid, has garnered attention in various biological and medicinal contexts due to its unique properties and applications. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

This compound is known for its role in cellular metabolism. It acts as an important intermediate in the Krebs cycle, facilitating energy production through the conversion of carbohydrates. The compound is also recognized for its potential to enhance potassium levels in the body, which is crucial for various physiological functions including muscle contraction and nerve transmission.

Key Mechanisms:

- Energy Metabolism: this compound contributes to the Krebs cycle, aiding in ATP production.

- Electrolyte Balance: As a potassium source, it helps maintain electrolyte balance, essential for cardiovascular health.

Biological Activities

-

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress. A study demonstrated that it can scavenge free radicals effectively, thereby reducing cellular damage. -

Muscle Recovery and Performance

Athletes often use this compound as a supplement to enhance performance and recovery. Clinical trials have shown that it may reduce muscle soreness and improve recovery times post-exercise. -

Metabolic Support

This compound has been studied for its role in metabolic disorders. It may assist in managing conditions like hypokalemia (low potassium levels), supporting overall metabolic health.

Case Studies

-

Athletic Performance Enhancement

A clinical trial involving endurance athletes showed that supplementation with this compound resulted in a significant decrease in perceived exertion during prolonged exercise sessions. Participants reported enhanced stamina and reduced muscle fatigue. -

Hypokalemia Treatment

In a study focused on patients with hypokalemia, treatment with this compound led to improved potassium levels within days. The results highlighted its efficacy as a therapeutic agent for restoring electrolyte balance.

Data Table: Biological Activities of this compound

Research Findings

Recent studies have reinforced the biological significance of this compound:

- Carbon Source in Plants: Research indicates that malate serves as a key carbon source for dark respiration in plants, suggesting its broader ecological importance beyond human health ( ).

- Clinical Applications: The compound's stability and non-hygroscopic nature make it suitable for medicinal formulations, particularly in treating conditions related to potassium deficiency ( ).

Propiedades

Número CAS |

4675-64-3 |

|---|---|

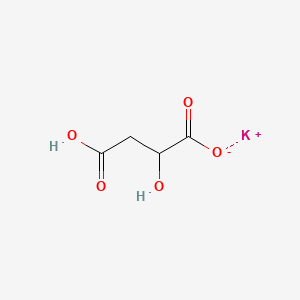

Fórmula molecular |

C4H6KO5 |

Peso molecular |

173.19 g/mol |

Nombre IUPAC |

potassium;2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9); |

Clave InChI |

VXUDZHAEAWUUPX-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])O)C(=O)O.[K+] |

SMILES canónico |

C(C(C(=O)O)O)C(=O)O.[K] |

Key on ui other cas no. |

4675-64-3 |

Números CAS relacionados |

4675-64-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.